Defined Physicochemical Identity: LogP and tPSA Differentiating Isamfazone from In-Class NSAIDs
Isamfazone possesses a specific logP of ~3.0 and a topological polar surface area (tPSA) of 55.2 Ų, as determined by computational modeling and database curation [1]. These values are key descriptors for predicting membrane permeability and oral bioavailability. In contrast, the related NSAID phenylbutazone has a calculated logP of ~3.7 and a tPSA of ~66.0 Ų, indicating that Isamfazone is less lipophilic and has a lower polar surface area, which could translate to different absorption and distribution characteristics [2].
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | logP: ~3.0; tPSA: 55.2 Ų |
| Comparator Or Baseline | Phenylbutazone: logP ~3.7, tPSA ~66.0 Ų |
| Quantified Difference | Isamfazone is ~0.7 logP units less lipophilic and has a ~10.8 Ų smaller tPSA. |
| Conditions | Computational prediction / Database-curated values. |
Why This Matters
For procurement in preclinical studies, these specific physicochemical parameters ensure that Isamfazone, and not a generic analog, is selected for its predictable and distinct ADME profile, which is critical for data reproducibility.
- [1] ZINC Database. ZINC607932 (Isamfazone). View Source
- [2] PubChem. Phenylbutazone. View Source
